
(4-(Trifluoromethoxy)phenyl)urea
Overview
Description
(4-(Trifluoromethoxy)phenyl)urea is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(trifluoromethoxy)phenyl)urea typically involves the reaction of 4-(trifluoromethoxy)aniline with an isocyanate derivative. One common method is the reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines, yielding N,N′-disubstituted bis-ureas containing the 4-(trifluoromethoxy)phenyl fragment . This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under mild conditions, and can achieve yields ranging from 58% to 80% .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Oxidation and Reduction: The phenyl ring and urea moiety can undergo oxidation and reduction reactions, respectively, altering the oxidation state of the compound.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylureas, while hydrolysis results in the formation of amines and carbon dioxide.
Scientific Research Applications
Pharmacological Applications
1.1 Soluble Epoxide Hydrolase Inhibition
TPPU is primarily recognized for its role as a selective inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play critical roles in cardiovascular health and inflammation. Inhibiting sEH can enhance the beneficial effects of EETs, leading to anti-inflammatory and vasodilatory effects.
- Case Study: Inflammatory Response Modulation
In animal models, TPPU has been shown to significantly reduce levels of inflammatory cytokines and improve outcomes in conditions such as hypertension and neuropathic pain. For instance, a study demonstrated that oral administration of TPPU reversed plasma shifts caused by lipopolysaccharide (LPS) challenges, indicating its potential in treating inflammatory diseases .
Neuroprotective Effects
2.1 Protection Against Ischemic Injury
TPPU has been investigated for its neuroprotective properties, particularly in models of ischemic stroke. Research indicates that it can preserve blood-brain barrier integrity and reduce brain edema following ischemic events.
- Case Study: Middle Cerebral Artery Occlusion Model
In a rat model of permanent middle cerebral artery occlusion (MCAO), TPPU administration resulted in decreased infarct volume and improved neurological function. The compound was found to upregulate tight junction proteins such as claudin-5 and occludin, which are crucial for maintaining blood-brain barrier integrity .
Antioxidant and Anti-apoptotic Properties
3.1 Mechanisms of Action
The compound exhibits antioxidant properties that contribute to its protective effects against cellular apoptosis during ischemic events. By inhibiting matrix metalloproteinases (MMPs) and reducing oxidative stress markers, TPPU aids in neuronal survival during injury.
- Case Study: Myocardial Infarction
Studies on myocardial infarction models have shown that TPPU not only reduces apoptosis but also mitigates oxidative damage to cardiac tissues. This highlights its multifaceted role in protecting against various forms of tissue injury .
Pharmacokinetic Profile
4.1 Improved Metabolic Stability
Research indicates that TPPU possesses favorable pharmacokinetic properties compared to other sEH inhibitors, such as higher maximum concentration (Cmax), larger area under the curve (AUC), and longer half-life (t1/2). These attributes make it a suitable candidate for further clinical trials aimed at chronic inflammatory conditions .
Parameter | TPPU | Comparison Compound |
---|---|---|
Cmax | Higher | Adamantyl-containing sEHI |
AUC | Larger | Adamantyl-containing sEHI |
t1/2 | Longer | Adamantyl-containing sEHI |
Broader Implications in Medicinal Chemistry
The incorporation of trifluoromethoxy groups in urea derivatives like TPPU enhances their biological activity through multipolar interactions with target proteins. This structural modification is being explored for developing new therapeutic agents across various domains including oncology and infectious diseases.
Mechanism of Action
The mechanism of action of (4-(trifluoromethoxy)phenyl)urea, particularly in its role as an sEH inhibitor, involves binding to the active site of the enzyme. This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the trifluoromethoxy group and specific amino acid residues in the enzyme’s active site . This interaction inhibits the enzyme’s activity, leading to increased levels of fatty acid epoxides, which have anti-inflammatory and vasodilatory effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)urea: Similar in structure but lacks the trifluoromethoxy group, resulting in different electronic properties and biological activity.
(4-Trifluoromethylphenyl)urea: Contains a trifluoromethyl group instead of a trifluoromethoxy group, affecting its lipophilicity and reactivity.
(4-Chlorophenyl)urea: Substitutes a chlorine atom for the trifluoromethoxy group, leading to variations in its chemical and biological properties.
Uniqueness
The presence of the trifluoromethoxy group in (4-(trifluoromethoxy)phenyl)urea imparts unique properties, such as increased lipophilicity and electron-withdrawing effects, which can enhance its binding affinity to biological targets and improve its pharmacokinetic profile. These characteristics make it a valuable compound in the development of new therapeutic agents and industrial applications.
Biological Activity
(4-(Trifluoromethoxy)phenyl)urea, often referenced in research as TPPU (1-(4-trifluoromethoxy-phenyl)-3-(1-propionylpiperidin-4-yl)urea), is a compound that has garnered attention for its biological activity, particularly as a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a significant role in the metabolism of bioactive lipids, influencing various physiological processes including inflammation and pain modulation. This article aims to provide a comprehensive overview of the biological activity of TPPU, including its pharmacokinetics, metabolic pathways, and potential therapeutic applications.
Pharmacological Profile
TPPU has been extensively studied for its anti-inflammatory properties. In murine models, it has demonstrated significant efficacy in reducing inflammation at various doses. The pharmacokinetic (PK) profile indicates that TPPU exhibits favorable absorption and distribution characteristics, making it a promising candidate for further clinical development .
Table 1: Pharmacokinetic Parameters of TPPU
Parameter | Value |
---|---|
Bioavailability | High |
Half-life | 2.5 hours |
Peak plasma concentration | 300 ng/mL |
Volume of distribution | 1.5 L/kg |
TPPU exerts its biological effects primarily through the inhibition of sEH. This inhibition leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory and anti-inflammatory effects. The compound binds tightly to human sEH with a low nanomolar inhibition constant (K_i = 0.9 nM), indicating its high potency .
Metabolism and Excretion
Recent studies have identified several metabolites of TPPU in vivo, including M1 through M4, which are formed through various metabolic pathways such as hydroxylation and amide hydrolysis. Notably, these metabolites retain inhibitory activity against sEH but are less potent than the parent compound . The primary routes of excretion for TPPU are urine and feces, with M1 being the most significant metabolite detected in blood.
Table 2: Metabolites of TPPU
Metabolite | Formation Pathway | Activity against sEH |
---|---|---|
M1 | Hydroxylation on propionyl group | Moderate |
M2 | Hydroxylation | Low |
M3 | Amide hydrolysis | Low |
M4 | Oxidation of M2 | Moderate |
Case Studies
- Anti-inflammatory Efficacy : In a study involving murine models, TPPU was administered at varying doses to assess its impact on inflammatory markers. Results indicated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels, highlighting its potential as an anti-inflammatory agent .
- Neuropathic Pain Model : Another study focused on the effects of TPPU in models of neuropathic pain. The compound significantly reduced pain responses compared to controls, suggesting its utility in managing chronic pain conditions associated with neuroinflammation .
- Hypertension Studies : Research has also explored TPPU's role in modulating blood pressure through its effects on vascular tone mediated by EETs. Animal studies showed that administration led to significant reductions in blood pressure in hypertensive models .
Q & A
Q. Basic: What are the common synthetic routes for preparing (4-(Trifluoromethoxy)phenyl)urea and its derivatives?
Methodological Answer:
The synthesis typically involves coupling aryl isocyanates or carbamates with substituted anilines. For example:
- Route 1: Reacting 4-(trifluoromethoxy)phenyl isocyanate with amines under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C for 12–24 hours .
- Route 2: Using disubstituted phenyl carbamates as active acylating agents. For instance, Zhang et al. reported isolating carbamates in 62–91% yields before coupling with cyclohexylamines or aromatic amines .
Key Optimization: Use Schlenk techniques to exclude moisture, which can hydrolyze isocyanates to amines, leading to undesired symmetrical bis-aryl ureas .
Q. Basic: What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- 1H/13C NMR: Confirm the urea (–NH–CO–NH–) linkage via characteristic peaks at δ 6.5–8.5 ppm (aromatic protons) and δ 150–160 ppm (carbonyl carbon). The trifluoromethoxy group (–OCF3) appears as a singlet in 19F NMR at δ −58 to −60 ppm .
- Mass Spectrometry (HRMS): Validate molecular ions (e.g., [M+H]+) with <2 ppm deviation between calculated and observed values .
- Melting Point: High thermal stability (>300°C) is typical due to strong hydrogen bonding in the urea core .
Q. Advanced: How can researchers optimize synthesis to minimize byproducts like symmetrical bis-aryl ureas?
Methodological Answer:
Symmetrical byproducts arise from competing reactions between excess isocyanates and amines. Mitigation strategies include:
- Controlled Stoichiometry: Use a 1:1 molar ratio of isocyanate to amine and monitor reaction progress via TLC or HPLC.
- Low-Temperature Reactions: Conduct coupling at 0°C to slow down side reactions .
- Purification: Employ silica gel chromatography (e.g., PE/AcOEt = 2:1) or recrystallization from ethanol/water mixtures to isolate the target urea .
Q. Advanced: What computational approaches predict the binding affinity of this compound to receptors like P2Y1?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions between the urea scaffold and receptor binding pockets. For example, the trifluoromethoxy group may engage in hydrophobic interactions with residues like Leu191 in P2Y1 .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds between urea NH groups and Glu184/Asp187 .
Validation: Compare computational results with experimental IC50 values from radioligand binding assays .
Q. Data Contradiction: How to address discrepancies in reported biological activities?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 for P2Y1) and buffer conditions (e.g., pH 7.4, Mg2+ for nucleotide receptors) .
- Control Experiments: Test derivatives (e.g., replacing –OCF3 with –OCH3) to isolate the role of substituents.
- Meta-Analysis: Use tools like RevMan to statistically reconcile IC50 variations across studies, accounting for differences in purity (validate via HPLC >95%) .
Q. Safety: What precautions are necessary when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods due to potential inhalation hazards .
- Storage: Keep in amber vials at 2–8°C to prevent degradation. Avoid contact with moisture to minimize hydrolysis .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .
Q. Reproducibility: How to ensure consistent synthesis across laboratories?
Methodological Answer:
- Detailed Protocols: Document reaction parameters (e.g., solvent grade, stirring speed) and validate via inter-lab studies .
- Batch Records: Track reagent lot numbers (e.g., Sigma-Aldrich vs. TCI) to identify purity discrepancies.
- Open Data: Share NMR (FID files) and HPLC chromatograms in supplementary materials for peer validation .
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)13-7(12)14/h1-4H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSFVIMHTOMZKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896798 | |
Record name | (4-(Trifluoromethoxy)phenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50896798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82971-90-2 | |
Record name | (4-(Trifluoromethoxy)phenyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082971902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-(trifluoromethoxy)phenyl)urea | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15610 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (4-(Trifluoromethoxy)phenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50896798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-(TRIFLUOROMETHOXY)PHENYL)UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQP4E8O29W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.